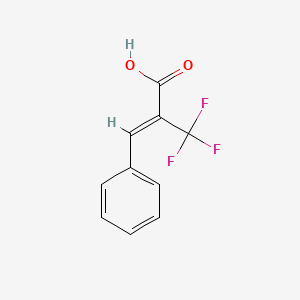

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds like “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” often involves trifluoromethylation of carbon-centered radical intermediates . Various methods are available for their synthesis, including the use of triphenylphosphine to activate an electrophilic trifluoromethylthiolating reagent .Molecular Structure Analysis

The molecular structure of “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” is characterized by the presence of a trifluoromethyl group. This group, which consists of three equivalent C–F bonds, is the strongest single bond in organic compounds .Chemical Reactions Analysis

The chemical reactions involving “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” typically involve the functionalization of the C–F bond. This is a challenging task in organic synthesis due to the strength of the C–F bond .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” are influenced by the presence of the trifluoromethyl group. This group contributes to the compound’s reactivity and stability .Applications De Recherche Scientifique

- Researchers explore trifluoromethyl-containing compounds as potential drugs for various diseases, including cancer, infectious diseases, and neurological disorders .

- Scientists investigate trifluoromethyl-substituted compounds to develop environmentally friendly and efficient crop protection agents .

- Researchers explore trifluoromethyl-containing monomers for applications in coatings, adhesives, and specialty materials .

- Scientists develop novel catalysts and methods to efficiently incorporate trifluoromethyl moieties, enabling the synthesis of diverse compounds .

- Researchers use quantum mechanical calculations to understand the behavior of trifluoromethyl-substituted molecules .

Pharmaceuticals and Medicinal Chemistry

Agrochemicals and Pesticides

Materials Science and Polymers

Organic Synthesis and Catalysis

Computational Chemistry and Molecular Modeling

Biological Probes and Imaging Agents

Mécanisme D'action

Orientations Futures

The future directions in the study of “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” and similar compounds could involve further exploration of the C–F bond functionalization . This could lead to the development of new synthesis methods and applications in various fields such as pharmaceuticals, agrochemicals, and materials .

Propriétés

IUPAC Name |

(Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTJGTZUUSSVMZ-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2696805.png)

![3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2696807.png)

![2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2696809.png)

![5-(5-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2696814.png)

![6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2696823.png)

![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)

![2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2696827.png)